molecular formula C14H18O2 B161880 Phenyl 4-methylcyclohexane-1-carboxylate CAS No. 1711-34-8

Phenyl 4-methylcyclohexane-1-carboxylate

Cat. No.: B161880
CAS No.: 1711-34-8
M. Wt: 218.29 g/mol
InChI Key: RUDYNVVHAQTPQV-UHFFFAOYSA-N
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Description

Phenyl 4-methylcyclohexane-1-carboxylate is a chemical compound belonging to the class of esters. It is known for its applications in various fields such as medical research, environmental research, and industrial research. The compound is characterized by its unique structure, which includes a phenyl group attached to a 4-methylcyclohexane ring via a carboxylate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-methylcyclohexane-1-carboxylate typically involves the esterification of 4-methylcyclohexane-1-carboxylic acid with phenol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products:

    Oxidation: 4-methylcyclohexane-1-carboxylic acid.

    Reduction: 4-methylcyclohexane-1-methanol.

    Substitution: Various substituted phenyl derivatives depending on the reagent used.

Scientific Research Applications

Phenyl 4-methylcyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Phenyl 4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The phenyl group can interact with aromatic receptors, influencing biological activity.

Comparison with Similar Compounds

Phenyl 4-methylcyclohexane-1-carboxylate can be compared with other similar compounds such as:

    Phenyl cyclohexane-1-carboxylate: Lacks the methyl group, resulting in different chemical properties.

    Phenyl 4-ethylcyclohexane-1-carboxylate: The ethyl group introduces additional steric hindrance, affecting reactivity.

    Phenyl 4-hydroxycyclohexane-1-carboxylate: The hydroxyl group increases polarity and hydrogen bonding potential.

The uniqueness of this compound lies in its specific structural features, which influence its reactivity and applications in various fields .

Properties

IUPAC Name

phenyl 4-methylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-11-7-9-12(10-8-11)14(15)16-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDYNVVHAQTPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595821
Record name Phenyl 4-methylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1711-34-8
Record name Phenyl 4-methylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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